Diprophylline

Bronchodilation Pulmonary Function Asthma

Diprophylline's 7-(2,3-dihydroxypropyl) substitution confers 33 g/100 mL water solubility, enabling concentrated nebulization formulations without precipitation. Unlike theophylline, ~85% is excreted unchanged renally, eliminating CYP450-mediated drug interactions and metabolic variability. This pharmacokinetic independence makes it the rational choice for combination therapies (e.g., Neo-Biphyllin) and for studies involving hepatic impairment models. Procure as a well-characterized PDE inhibition benchmark (IC50 ~200 µg/mL) with guaranteed ≥98% purity.

Molecular Formula C10H14N4O4
Molecular Weight 254.24 g/mol
CAS No. 479-18-5
Cat. No. B1671006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiprophylline
CAS479-18-5
SynonymsDihydroxypropyltheophylline
Dilin
Diphylline
Diprophylline
Dylix
Dyphylline
Lufyllin
Neothylline
Molecular FormulaC10H14N4O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O
InChIInChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3
InChIKeyKSCFJBIXMNOVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility38.1 [ug/mL] (The mean of the results at pH 7.4)
FREELY SOL IN WATER;  1 G IN 3 ML H2O @ 25 °C
SOL IN ALC: 2 G/100 ML;  IN CHLOROFORM: 1 G/100 ML
1.43e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diprophylline (CAS 479-18-5) Procurement Guide: Xanthine Bronchodilator with Distinct Pharmacokinetic Profile


Diprophylline (dyphylline) is an N7-substituted theophylline derivative within the methylxanthine class of bronchodilators [1]. It functions primarily as a phosphodiesterase inhibitor and adenosine receptor antagonist, relaxing bronchial smooth muscle [2]. Critically, the 7-(2,3-dihydroxypropyl) substitution confers significantly higher water solubility (~33 g/100 mL at 25°C) compared to theophylline, and dictates a metabolic fate distinct from its parent compound and other close analogs .

Why Diprophylline Cannot Be Simply Substituted with Theophylline or Aminophylline


Substituting diprophylline with other xanthine bronchodilators like theophylline or aminophylline introduces significant clinical and practical risk due to fundamental differences in metabolic handling and pharmacokinetic predictability. Diprophylline is excreted largely unchanged by the kidneys (approximately 84-88% of an oral dose) and does not rely on hepatic cytochrome P450 metabolism [1], [2]. In contrast, theophylline undergoes extensive and highly variable hepatic metabolism, with only about 10% excreted unchanged [1]. Consequently, theophylline's plasma levels are sensitive to factors like age, smoking, liver function, and co-administered drugs—variables that do not affect diprophylline [2]. This key distinction renders generic class-level substitution inappropriate without specific consideration of patient-specific metabolic risk and dosing regimen.

Diprophylline vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Comparative Bronchodilator Efficacy: Inhaled Diprophylline vs. Theophylline and Aminophylline

In a clinical study of 17 asthmatic subjects, nebulized diprophylline (125 mg/mL) produced a bronchodilator response comparable to that of theophylline, as measured by change in specific airway conductance (sGaw) [1]. The response to diprophylline was weaker than that of aminophylline but similar to unmodified theophylline, confirming its direct bronchodilator activity when administered via inhalation [1].

Bronchodilation Pulmonary Function Asthma sGaw

PDE Inhibition and Tracheal Relaxation: A Mechanism-Based Potency Comparison

Diprophylline is a less potent PDE inhibitor than theophylline. In guinea-pig tracheal preparations, the concentration required for half-maximal inhibition (I50) of cAMP-PDE was approximately 5-fold higher for diprophylline than for theophylline or proxyphylline [1]. This lower enzyme inhibition potency correlates directly with its reduced capacity to relax tracheal smooth muscle, where a 10-fold higher concentration of diprophylline (250 µg/mL) was needed compared to theophylline (25 µg/mL) to achieve half-maximal relaxation [1].

Phosphodiesterase Inhibition Smooth Muscle Relaxation cAMP In Vitro Pharmacology

Mechanistic Divergence: Lack of Inotropic Effect and cAMP-Independent Relaxation

Unlike theophylline and proxyphylline, diprophylline exhibits almost no positive inotropic effect on isolated guinea-pig atria [1]. This functional difference is consistent with the observation that diprophylline does not significantly increase intracellular cAMP levels during tracheal relaxation, suggesting its primary mechanism of action is distinct from classic PDE inhibition/cAMP elevation [1]. This supports the hypothesis that diprophylline relaxes smooth muscle via a pathway not dependent on cAMP.

Mechanism of Action Cardiotoxicity Inotropic Effect cAMP

Renal Elimination and Hepatic Independence: A Key Pharmacokinetic Differentiator

Diprophylline's primary metabolic distinction is its lack of hepatic metabolism and high renal clearance. Studies show 84-88% of an oral dose is excreted unchanged in urine, compared to only ~10% for theophylline [1], [2]. Its plasma half-life is short (1.7-2.5 hours) and predictable, unaffected by liver function [1], [3]. This contrasts sharply with theophylline, whose variable half-life (often 3-8 hours in adults) is influenced by numerous hepatic factors [4].

Pharmacokinetics Drug Metabolism Excretion Bioavailability

Physicochemical Advantage: Superior Aqueous Solubility for Formulation

Diprophylline's 7-(2,3-dihydroxypropyl) substitution dramatically increases its water solubility to approximately 33 g/100 mL at 25°C . While a direct, numerically-stated solubility for theophylline under identical conditions is not provided in the core evidence, it is well-established as a class-level inference that theophylline has significantly lower aqueous solubility (typically <1 g/100 mL). This high solubility of diprophylline facilitates its use in high-concentration liquid formulations, including nebulizer solutions [1] and injectables.

Solubility Formulation Drug Development Physicochemical Properties

Procurement-Driven Application Scenarios for Diprophylline


Formulation of High-Concentration Nebulizer Solutions

Diprophylline's exceptionally high water solubility (33 g/100 mL) directly enables the manufacture of concentrated liquid formulations for nebulization [1]. This is a key advantage over less soluble xanthines like theophylline, allowing for the delivery of a therapeutically effective dose via inhalation without precipitation or the need for complex solubilizing excipients [2].

Development of Fixed-Dose Combinations for Synergistic Bronchodilation

Evidence shows that diprophylline's mechanism of action is distinct and can be over-additively synergistic when combined with theophylline and proxyphylline [1]. This justifies its procurement for use in combination therapies (e.g., Neo-Biphyllin) to achieve enhanced smooth muscle relaxation and clinical efficacy in asthma management [1].

Use in Patient Populations with Hepatic Impairment or Complex Polypharmacy

The pharmacokinetic independence of diprophylline from hepatic function makes it a rational choice over theophylline for patients with liver disease, heart failure, or those taking drugs that interact with CYP1A2 (e.g., certain antibiotics, antifungals) [1], [2]. Its predictable renal excretion minimizes the risk of dangerous plasma level fluctuations and simplifies dosing in these vulnerable groups [3].

Reference Standard for In Vitro PDE Inhibition and Tracheal Relaxation Assays

As a reference compound in pharmacological studies, diprophylline provides a well-characterized, moderate-potency benchmark for PDE inhibition (I50 ~200 µg/mL) and smooth muscle relaxation (EC50 250 µg/mL) [1]. Its distinct, cAMP-independent mechanism [1] makes it a valuable tool for dissecting xanthine pharmacology and screening for novel bronchodilators with alternative pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diprophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.